molecular formula C12H17N3O4 B008477 4-Tert-butyl-2,6-dimethyl-3,5-dinitroaniline CAS No. 107342-55-2

4-Tert-butyl-2,6-dimethyl-3,5-dinitroaniline

Cat. No. B008477
M. Wt: 267.28 g/mol
InChI Key: PWFQZSWKBRPKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-2,6-dimethyl-3,5-dinitroaniline (TDI) is a yellow crystalline powder that is used in various fields, including agriculture, industry, and scientific research. TDI is a nitroaniline compound that has been widely studied for its unique properties, including its ability to inhibit photosynthesis in plants and its potential use as a herbicide.

Scientific Research Applications

Environmental Impact and Biodegradation

4-Tert-butyl-2,6-dimethyl-3,5-dinitroaniline, a type of dinitroaniline herbicide, has been studied for its environmental persistence and biodegradation. A study by Ghatge et al. (2020) focused on a butralin-degrading soil bacterium, which could break down the herbicide into less harmful compounds. This research is significant for understanding the environmental impact of such chemicals and developing methods for their bioremediation (Ghatge et al., 2020).

Synthesis and Characterization of Complexes

In another application, Ababneh et al. (2021) explored the synthesis of Schiff bases derived from similar compounds. They studied the anticancerous and antiproliferative effects of copper, manganese, and zinc complexes with these ligands. This research contributes to the field of medicinal chemistry, particularly in the development of potential anticancer agents (Ababneh et al., 2021).

Steric Effects in Radical Reactions

The study of steric effects in the reactions of aryl radicals, including those with tert-butyl groups, was conducted by Combellas et al. (2009). This research is crucial for understanding the chemical behavior and reactivity of such compounds, particularly in surface interactions and electrografting processes (Combellas et al., 2009).

Development of Polyimides

Lu et al. (2014) synthesized poly(pyridine–imide)s with tert-butyl substituents, demonstrating the application in developing new polymeric materials. These materials showed good thermal stability and solubility, highlighting their potential in various industrial applications (Lu et al., 2014).

Base Synthesis and Organic Synthesis Applications

Balaban et al. (2004) conducted a study on the synthesis of a weak nucleophilic base, demonstrating its potential applications in organic syntheses. This research contributes to the field of organic chemistry, providing new methods and compounds for various chemical reactions (Balaban et al., 2004).

properties

CAS RN

107342-55-2

Product Name

4-Tert-butyl-2,6-dimethyl-3,5-dinitroaniline

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

4-tert-butyl-2,6-dimethyl-3,5-dinitroaniline

InChI

InChI=1S/C12H17N3O4/c1-6-9(13)7(2)11(15(18)19)8(12(3,4)5)10(6)14(16)17/h13H2,1-5H3

InChI Key

PWFQZSWKBRPKJI-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)N

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)N

Other CAS RN

107342-55-2

synonyms

4-AMINO-1-TERT-BUTYL-3,5-DIMETHYL-2,6-DINITROBENZENE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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